

Spectroscopic Analysis of 2-Bromobenzohydrazide: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromobenzohydrazide

CAS No.: 29418-67-5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromobenzohydrazide**, a molecule of interest in medicinal chemistry and materials science. This document compiles available and predicted spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are also provided to aid in the acquisition and interpretation of similar data.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **2-Bromobenzohydrazide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise experimental NMR data for **2-Bromobenzohydrazide** is not readily available in public databases. However, based on the analysis of substituted benzohydrazides and related aromatic compounds, the expected chemical shifts (δ) are presented below.^{[1][2]}

Table 1: Predicted ^1H NMR Spectral Data for **2-Bromobenzohydrazide**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic Protons	7.0 - 7.9	Multiplet	-
-NH-	~8.0 - 9.5	Singlet (broad)	-
-NH ₂	~4.5 - 5.5	Singlet (broad)	-

Table 2: Predicted ^{13}C NMR Spectral Data for **2-Bromobenzohydrazide**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Carbonyl)	161 - 165
Aromatic C-Br	115 - 125
Aromatic C-H	125 - 135
Aromatic C-C=O	130 - 140

Infrared (IR) Spectroscopy

Infrared spectral data for **2-Bromobenzohydrazide** has been reported and is summarized below.[\[3\]](#)[\[4\]](#)

Table 3: IR Spectral Data for **2-Bromobenzohydrazide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3434 - 3347	Strong, Broad	N-H Stretching (Hydrazide)
3079 - 2829	Medium	C-H Stretching (Aromatic)
1654 - 1595	Strong	C=O Stretching (Amide I)
1598 - 1511	Medium	N-H Bending (Amide II) / C=C Stretching
~1020	Medium	C-Br Stretching

Data is compiled from typical ranges for substituted benzohydrazides.[1]

Mass Spectrometry (MS)

While the specific mass spectrum for **2-Bromobenzohydrazide** is not widely published, data for the isomeric m-Bromobenzohydrazide is available and provides insight into the expected fragmentation pattern.[5] The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in characteristic M and M+2 peaks for bromine-containing fragments.

Table 4: Predicted Mass Spectrometry Data for **2-Bromobenzohydrazide**

m/z	Predicted Fragment	Notes
214/216	[C ₇ H ₇ BrN ₂ O] ⁺	Molecular ion (M, M+2)
183/185	[C ₇ H ₄ BrO] ⁺	Loss of -NHNH ₂
155/157	[C ₆ H ₄ Br] ⁺	Loss of -CONHNH ₂
104	[C ₇ H ₄ O] ⁺	Loss of Br and NHNH ₂
76	[C ₆ H ₄] ⁺	Benzene ring fragment

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **2-Bromobenzohydrazide** in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Spectrometer: A 400 MHz or higher field NMR spectrometer.
 - Probe: Standard broadband probe.
 - Temperature: 298 K.
- ^1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.

- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in **2-Bromobenzohydrazide**.

Methodology:

- Sample Preparation (ATR):
 - Place a small amount of the solid **2-Bromobenzohydrazide** sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Setup:
 - Spectrometer: A Fourier-Transform Infrared Spectrometer.
 - Accessory: ATR accessory.
- Data Acquisition:
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

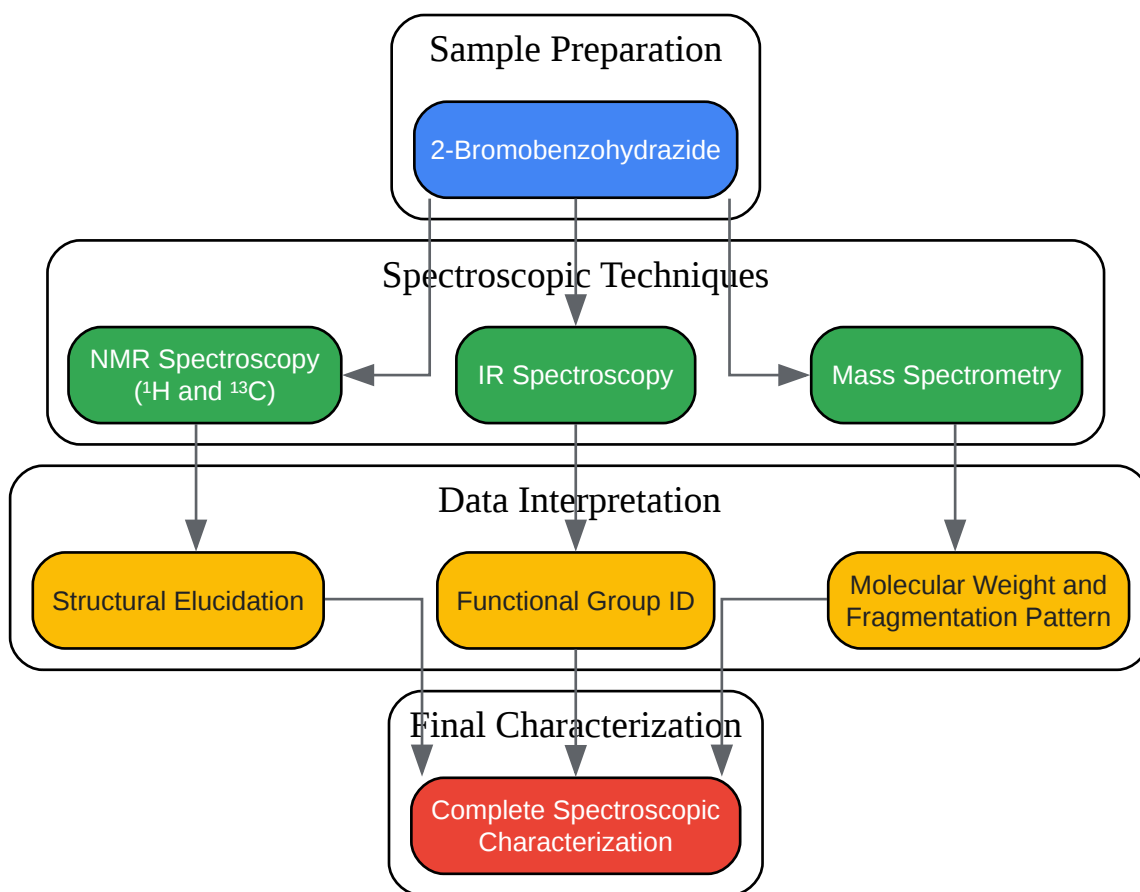
Objective: To determine the molecular weight and fragmentation pattern of **2-Bromobenzohydrazide**.

Methodology:

- Sample Introduction: Introduce a dilute solution of **2-Bromobenzohydrazide** in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Ionization:
 - Method: Electron Ionization (EI).
 - Electron Energy: 70 eV.
- Mass Analysis:
 - Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.
 - Mass Range: m/z 50-300.
- Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.
- Data Analysis: Identify the molecular ion peak (M^+) and major fragment ions. The presence of bromine isotopes should be confirmed by observing pairs of peaks with a mass difference of 2 Da and approximately equal intensity.

Workflow Visualization

The logical flow of spectroscopic analysis for a compound like **2-Bromobenzohydrazide** is depicted in the following diagram.



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Caption: Workflow for the spectroscopic characterization of **2-Bromobenzohydrazide**.

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